molecular formula C8H11NO8 B141607 Imidodisuccinic acid CAS No. 131669-35-7

Imidodisuccinic acid

Cat. No. B141607
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
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Description

Imidodisuccinic acid (IDS) is a biodegradable chelator with an excellent heavy metal ion complexation property and low environmental toxicity . It can profoundly enhance heavy metal accumulation in plants .


Synthesis Analysis

Iminodisuccinic acid can be prepared by reacting maleic anhydride with ammonia and sodium hydroxide . Protonated, neutral (mixed), and binuclear Cu (II), Ni (II), Co (II), Zn (II), and Mn (II) iminodisuccinate complexes have been synthesized .


Molecular Structure Analysis

Iminodisuccinic acid contains total 27 bond(s); 16 non-H bond(s), 4 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 4 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 4 hydroxyl group(s) .


Chemical Reactions Analysis

The effects of iminodisuccinic acid (IDS), as a metal complexing agent, on mineral element content, oxidative damage, antioxidant enzyme activities, and antioxidant accumulation in the young and mature leaves of Z. jujuba were investigated . Results demonstrated that foliar fertilization with ionic (FeCl 2 and ZnCl 2) and chelated (Fe-IDS and Zn-IDS) fertilizers could drastically enhance iron and zinc contents .


Physical And Chemical Properties Analysis

Tetrasodium iminodisuccinate is a sodium salt of iminodisuccinic acid, also referred to as N - (1,2-dicarboxyethyl)aspartic acid . It is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Safety And Hazards

Tetrasodium iminidisuccinate is considered hazardous under the criteria of the U.S. Federal OSHA Hazard Communication Standard 29 CFR 1910.1200 . The chemical is not expected to be irritating to skin, eyes or the respiratory tract and is not expected to be harmful if swallowed . Long-Term Health Effects: No adverse chronic health effects are expected .

Future Directions

The proposed iminodisuccinic acid supplementation-based method improved maize seed germination in Pb-polluted soil . Using a chelating agent could improve the accumulation of mineral elements and antioxidants in young leaves by reducing metal-mediated reactive oxygen species toxicity .

properties

CAS RN

131669-35-7

Product Name

Imidodisuccinic acid

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

2-(1,2-dicarboxyethylamino)butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

PQHYOGIRXOKOEJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Other CAS RN

131669-35-7

synonyms

IDS cpd
iminodisuccinate
iminodisuccinic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another particular embodiment, an Ma melt and aqueous sodium hydroxide solution are metered simultaneously and continuously in a molar ratio of MA:NaOH:H2O=2:1.5-3.5:6-20 into a maleic acid salt solution or pumpable suspension, which has been initially introduced and is of like composition, at temperatures of 75-125° C. This solution or suspension is pumped, with residence times of 0.1-5 h, into a second mixer, into which liquid ammonia or a concentrated aqueous ammonia solution is added continuously. the molar ratio of MA:ammonia here is 2:1.5-3.5. This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor. Ammonia and water are distilled off from the reaction mixture in a continuous distillation column at temperatures of 70-140° C. and residence times of 0.1-25 h, with continuous addition of water and aqueous sodium hydroxide solution corresponding to 0.5-2.5 mol of NaOH per 2 mol of MA originally employed. After the addition of water, solutions with solids contents of 5-60% by weight are obtained, and are subjected to a clarifying filtration, if appropriate. The product solutions have yields of >73% of iminodisuccinic acid, <3% of maleic acid, <10% of fumaric acid, <5% of malic acid and <15% of the particular theoretical yields of aspartic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 12.77 g (110 mmol) maleic acid, 19.2 g (300 mmol) of 28% aqueous ammonia, and 13.3 g (100 mmol) aspartic acid in 75 ml water was heated to 95° C. with stirring. The solution was adjusted to a pH of 9 with 10% aqueous sodium hydroxide, then stored at 95° C. for 20 hours. The resulting clear solution was cooled to room temperature and 11.95 g (300 mmol) concentrated hydrochloric acid was added. The resulting precipitate of maleic and fumeric acid was removed by filtration, and the supernatant was concentrated under pressure to yield the product as a white solid.
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